Bleomycin bapp

Description

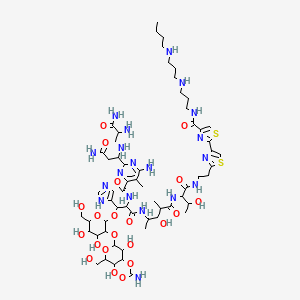

Overview of the Bleomycin (B88199) Family of Glycopeptide Antibiotics

The bleomycin family comprises a group of glycopeptide antibiotics primarily produced by the bacterium Streptomyces verticillus. bionity.commcmaster.canih.govnih.gov This family encompasses several structurally related compounds, with bleomycin A2 and bleomycin B2 being among the most well-characterized and clinically utilized forms. bionity.comnih.gov Other notable members of this family include phleomycin, tallysomycin, pepleomycin, and Zeocin™. google.comacs.org

The fundamental mechanism of action for bleomycins involves the induction of DNA strand breaks, which consequently inhibits DNA synthesis and cell division. bionity.commcmaster.canih.govontosight.aiontosight.aijddonline.com This DNA cleavage is largely mediated through the generation of reactive oxygen species. Bleomycins achieve this by chelating metal ions, predominantly iron, to form a pseudoenzyme complex that reacts with molecular oxygen to produce superoxide (B77818) and hydroxyl radicals. bionity.comnih.govontosight.ai These reactive species are responsible for the oxidative damage leading to DNA strand scissions. nih.gov

Distinctive Characteristics and Research Relevance of Bleomycin BAPP

This compound, also known by synonyms such as N1-[3-[[3-(Butylamino)propyl]amino]propyl]bleomycinamide, is a specific chemotherapeutic agent classified within the glycopeptide antibiotic family. ontosight.aichemwhat.comlookchem.com A key distinctive characteristic of this compound is its nature as a copper-free variant of the naturally occurring bleomycin. ontosight.ai This absence of copper ions leads to altered chemical properties, including modifications in its redox potential and reactivity. ontosight.ai Crucially, while retaining the capacity to induce DNA damage, this compound circumvents the potential toxicity associated with copper ions that can be a factor with other bleomycin congeners. ontosight.ai

The unique properties of this compound make it highly relevant in various research applications. It is extensively utilized in studies focusing on DNA repair mechanisms, apoptosis (programmed cell death), and broader cancer therapy investigations. ontosight.ai Its precise ability to induce specific types of DNA damage positions it as an invaluable tool for researchers seeking to elucidate the molecular responses of cells to genotoxic stress. ontosight.ai Furthermore, its distinct profile suggests potential therapeutic applications, particularly in the context of cancer treatment, by offering a variant that may present a different toxicity profile compared to copper-bound bleomycins. ontosight.ai

The molecular characteristics of this compound are summarized in the following table:

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C60H95N19O21S2 | chemwhat.comlookchem.comchembk.comuni.lu |

| Molecular Weight | 1482.65 | chemwhat.comlookchem.comchembk.comuni.lu |

| CAS Registry Number | 69177-41-9 | chemwhat.comlookchem.comchembk.com |

| Nature | Copper-free variant of bleomycin | ontosight.ai |

| Mechanism | Induces DNA strand breaks | ontosight.ai |

Historical Context of this compound Discovery and Initial Characterization

The broader bleomycin family was first discovered in 1962 by the Japanese scientist Hamao Umezawa, who identified its anti-cancer activity from the culture filtrates of Streptomyces verticillus. bionity.com Umezawa's findings were subsequently published in 1966. bionity.com This initial discovery laid the groundwork for extensive research into bleomycin's structure, mechanism of action, and the properties of its various congeners.

The characterization of this compound as a copper-free variant emerged from the deeper understanding of how bleomycins exert their effects, particularly their reliance on metal ion chelation for DNA cleavage. acs.orgontosight.ai The ongoing research into the bleomycin family has involved the identification and characterization of individual structural elements and their impact on the activity of these compounds. researchgate.net The development and characterization of specific bleomycin analogues, such as this compound, reflect efforts to explore and optimize the properties of these potent molecules for research and potential therapeutic applications, including the modification of their metal-binding characteristics to alter their biological profiles. ontosight.ai While a specific discrete discovery date for this compound itself is not widely cited, its existence and characterization are evidenced by its assigned CAS Registry Number (69177-41-9) and detailed molecular information, indicating its established presence as a recognized chemical entity within the scientific literature. chemwhat.comlookchem.comchembk.comuni.lu

Structure

2D Structure

Properties

CAS No. |

69177-41-9 |

|---|---|

Molecular Formula |

C60H95N19O21S2 |

Molecular Weight |

1482.6 g/mol |

IUPAC Name |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3-(butylamino)propylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C60H95N19O21S2/c1-6-7-11-66-12-8-13-67-14-9-15-69-53(91)32-22-102-57(75-32)33-23-101-37(74-33)10-16-70-54(92)39(28(5)82)77-52(90)26(3)41(84)27(4)73-56(94)40(78-55(93)38-25(2)49(63)79-51(76-38)30(17-36(62)83)71-18-29(61)50(64)89)46(31-19-68-24-72-31)98-59-48(44(87)42(85)34(20-80)97-59)99-58-45(88)47(100-60(65)95)43(86)35(21-81)96-58/h19,22-24,26-30,34-35,39-48,58-59,66-67,71,80-82,84-88H,6-18,20-21,61H2,1-5H3,(H2,62,83)(H2,64,89)(H2,65,95)(H,68,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,63,76,79) |

InChI Key |

FLFCXZBJUUSBFH-UHFFFAOYSA-N |

SMILES |

CCCCNCCCNCCCNC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C3=CN=CN3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)OC(=O)N)O)NC(=O)C6=C(C(=NC(=N6)C(CC(=O)N)NCC(C(=O)N)N)N)C)O |

Canonical SMILES |

CCCCNCCCNCCCNC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C3=CN=CN3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)OC(=O)N)O)NC(=O)C6=C(C(=NC(=N6)C(CC(=O)N)NCC(C(=O)N)N)N)C)O |

Synonyms |

leomycin BAPP bleomycin-BAPP NSC 294979 NSC-294979 |

Origin of Product |

United States |

Molecular Architecture and Structure Function Relationships of Bleomycin Bapp

Essential Structural Domains Contributing to Activity

The structure of Bleomycin (B88199) BAPP, like other bleomycins, is modular, consisting of several distinct domains that each play a crucial role in its mechanism of action. These domains work in concert to enable DNA binding and cleavage.

The N-terminal portion of the Bleomycin BAPP molecule comprises the metal-binding domain. This region, which includes β-aminoalanine, pyrimidine (B1678525), and β-hydroxyhistidine moieties, is responsible for chelating metal ions, most notably iron (Fe²⁺) in its biologically active form. The coordination of a metal ion is a prerequisite for the subsequent steps of DNA cleavage. This domain not only binds the metal ion but also participates in the activation of molecular oxygen to generate reactive oxygen species, which are the ultimate agents of DNA strand scission. nih.govresearchgate.net Furthermore, studies have indicated that the metal-binding domain is a primary determinant of the sequence selectivity of DNA cleavage, suggesting it plays a role in recognizing specific nucleotide sequences. nih.gov

A key feature of the bleomycin structure is the C-terminal bithiazole moiety. This planar, aromatic structure is essential for the initial binding of the molecule to DNA. medscape.com It is understood that the bithiazole tail can interact with DNA through partial intercalation, inserting itself between the base pairs of the DNA double helix. medscape.comnih.gov This interaction helps to position the metal-binding domain in close proximity to the DNA backbone, facilitating the cleavage reaction. The bithiazole moiety, in conjunction with the terminal amine, is considered the segment of the molecule that most closely interacts with DNA. nih.gov

| Bleomycin Analogue | Terminal Amine Substituent |

| Bleomycin A₂ | (3-aminopropyl)dimethylsulfonium |

| Bleomycin B₂ | 4-(aminoiminomethyl)amino]butyl |

| This compound | N¹-[3-[[3-(butylamino)propyl]amino]propyl] |

Conformational Dynamics and Structural Flexibility in Solution

The three-dimensional structure of this compound in solution is not static but rather exists in a dynamic equilibrium of various conformations. This structural flexibility is crucial for its ability to recognize and bind to specific DNA sequences and to position its catalytic metal center correctly for strand scission.

Nuclear Magnetic Resonance (NMR) spectroscopy and distance geometry calculations on related bleomycin analogues, such as Bleomycin A₂, have provided insights into its conformational properties in solution. These studies reveal that different domains of the molecule possess varying degrees of flexibility. The metal-binding domain, particularly when chelated to a metal ion, adopts a more constrained conformation. In contrast, the linker region connecting the metal-binding domain to the bithiazole tail is thought to allow for a conformational bend, which is important for efficient DNA cleavage. nih.gov

The binding of bleomycin to DNA induces further conformational changes in both the drug and the nucleic acid. The mode of binding, whether through intercalation of the bithiazole tail or interaction with the minor groove, can be influenced by the specific bleomycin analogue and the DNA sequence. nih.gov The flexibility of the molecule allows it to adapt its conformation to different DNA microenvironments. While the metal-free form of bleomycin is relatively flexible, the formation of a metal complex, for example with zinc, can lead to a more defined and rigid structure in solution. This conformational rigidity is thought to be important for presenting the appropriate molecular face for DNA recognition and binding.

Mechanistic Insights into Bleomycin Bapp Mediated Biomolecular Interactions

DNA Binding and Recognition Specificity

The binding of bleomycin (B88199) to DNA is a multi-faceted process involving electrostatic interactions and partial intercalation. wikipedia.org It primarily engages with the minor groove of the DNA double helix. wikipedia.orgfishersci.se At saturating concentrations, one molecule of bleomycin associates with approximately four to five base pairs of DNA. wikipedia.org The presence of DNA also plays a role in stabilizing the activated Fe(II)·bleomycin·O2 complex, which is kinetically competent to cleave DNA. wikipedia.org

Bleomycin exhibits a distinct preference for specific nucleotide sequences during its interaction with DNA, which is fundamental to its mechanism of action.

Bleomycin preferentially cleaves DNA at 5′-GT* and 5′-GC* dinucleotides, where the asterisk denotes the cleaved nucleotide. fishersci.sempg.degenesilico.plmpg.de The bithiazole moiety, part of the amino-terminal tripeptide (S tripeptide), forms bonds with guanine (B1146940) groups within these favored GpC and GpT sequences. wikipedia.org Beyond dinucleotide preferences, studies on cellular DNA have identified a broader preferred hexanucleotide cleavage sequence as 5′-RTGTAY (where R represents a purine (B94841) (G or A) and Y represents a pyrimidine (B1678525) (T or C)). fishersci.sempg.dewikipedia.org In purified DNA, the preferred sequence is 5′-TGTAT. fishersci.sempg.de The metal-binding region of bleomycin and the interaction of its pyrimidine moiety with guanine also contribute significantly to this observed sequence specificity. fishersci.se

Table 1: Preferred DNA Cleavage Dinucleotide Sequences for Bleomycin

| Dinucleotide Sequence | Cleavage Preference |

| 5′-GT | High |

| 5′-GC | High |

The C-terminal bithiazole moiety of bleomycin is critical for its DNA recognition and binding, primarily through an intercalative mechanism. fishersci.sempg.debidd.groupfishersci.campg.denih.gov This intercalation involves the insertion of the bithiazole rings between DNA base pairs, leading to an unwinding of the DNA double-helical structure. wikipedia.orgbidd.groupmpg.de Experimental evidence indicates an unwinding angle of approximately 12-13 degrees. bidd.groupmpg.de This partial intercalation of the bithiazole tail is also hypothesized to facilitate the re-activation and re-organization of the bleomycin molecule on the DNA, which is essential for mediating double-strand cleavage events. citeab.com

The efficacy of bleomycin in inducing DNA strand scission can be significantly influenced by modifications to the DNA structure, such as methylation.

Bleomycin-mediated DNA strand scission has been observed to be substantially diminished at certain sequences located in proximity to 5-methylcytosine (B146107) moieties. genesilico.plguidetopharmacology.orgfishersci.fibmrb.io This protective effect, where DNA becomes more refractory to cleavage, can extend as far as 14 base pairs from the 5-methylcytosine residues within a methylated region. fishersci.fi The diminution in cleavage is evident on both strands of the DNA within such modified segments. fishersci.fi

Among various bleomycin congeners investigated for their interaction with methylated DNA, only bleomycin A2 and bleomycin BAPP demonstrated substantial sensitivity to cytidine (B196190) methylation. guidetopharmacology.orguni.lu This indicates a differential response to DNA methylation among the bleomycin family members. The observed reduction in strand scission due to cytidine methylation is thought to be, at least in part, a consequence of local conformational changes within the DNA. These changes may involve a shift from the canonical B-form DNA to Z-form or other non-B-form structures, which are less efficiently recognized and cleaved by bleomycin. guidetopharmacology.orgfishersci.fi

Advanced Methodological Approaches in Bleomycin Bapp Research

Chromatographic and Electrophoretic Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Separation of Congeners

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the study of complex natural products like bleomycin (B88199) and its derivatives, including Bleomycin BAPP. It is extensively employed for assessing the purity of the compound and for separating its various congeners. Bleomycin itself is a mixture of related glycopeptide antibiotics, primarily bleomycin A2 and B2, which differ in their terminal amine moieties. nih.govnih.govdrugbank.com HPLC allows for the precise quantification of these individual components within a sample.

The separation of bleomycin congeners by HPLC typically involves reversed-phase columns, which provide excellent resolution for these structurally similar compounds. Mobile phases often consist of gradients of organic solvents (e.g., acetonitrile (B52724) or methanol) and aqueous buffers, sometimes with ion-pairing reagents to enhance separation. Detection is commonly achieved using UV-Visible detectors due to the chromophoric properties of the bleomycin molecule. The ability of HPLC to resolve individual congeners is critical for ensuring the consistency and reproducibility of experimental results, as different congeners may exhibit subtle variations in their biological activities or stability.

Table 1: Representative HPLC Parameters for Bleomycin Congener Separation

| Parameter | Typical Range/Description |

| Column Type | Reversed-phase C18 |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear or step gradient of mobile phase B |

| Flow Rate | 0.8 – 1.5 mL/min |

| Detection Wavelength | 254 nm or 290 nm (UV-Vis) |

| Column Temperature | 25 – 40 °C |

Gel Electrophoresis for DNA Strand Scission Analysis

Gel electrophoresis is a fundamental technique used to visually confirm and quantify the DNA strand scission activity of compounds like this compound. This method is particularly effective for assessing the ability of the compound to induce single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA. ontosight.aimims.com

In a typical DNA cleavage assay using plasmid DNA, supercoiled circular DNA (Form I) is incubated with this compound. Upon induction of a single-strand break, the supercoiled DNA relaxes, forming nicked circular DNA (Form II). If two single-strand breaks occur on opposite strands in close proximity, or if a direct double-strand break is induced, linear DNA (Form III) is formed. These different topological forms of DNA migrate at distinct rates through an agarose (B213101) gel during electrophoresis. Supercoiled DNA (Form I) typically migrates fastest, followed by linear DNA (Form III), and then nicked circular DNA (Form II), which migrates the slowest due to its relaxed conformation. lookchem.com

The extent of DNA cleavage can be quantified by densitometric analysis of the different DNA forms separated on the gel. This provides a clear visual and quantitative measure of the compound's DNA damaging potential.

Table 2: DNA Forms and Migration in Agarose Gel Electrophoresis

| DNA Form | Description | Relative Migration Speed |

| Form I (Supercoiled) | Covalently closed, superhelical DNA | Fastest |

| Form II (Nicked) | One strand break, relaxed circular DNA | Slowest |

| Form III (Linear) | Double-strand break, linear DNA | Intermediate |

Biochemical and Cell-Based Assays for Mechanistic Studies

To fully understand the mechanistic underpinnings of this compound's action, a variety of biochemical and cell-based assays are employed. These assays delve into the molecular interactions and cellular responses triggered by the compound.

Beyond gel electrophoresis, more sophisticated DNA cleavage assays are utilized to precisely characterize the nature and sequence specificity of DNA damage induced by this compound. These assays can employ various DNA substrates, including plasmid DNA and synthetic oligonucleotides. ontosight.ainih.govlookchem.comuni.luuni.lu

Plasmid DNA Assays: While gel electrophoresis provides a macroscopic view, quantitative plasmid DNA cleavage assays can be performed using spectrophotometric or fluorometric methods to determine the kinetics and concentration-dependency of DNA damage. These assays often involve the use of intercalating dyes whose fluorescence changes upon DNA unwinding or cleavage, allowing for real-time monitoring.

Synthetic Oligonucleotide Assays: For detailed mechanistic studies on sequence specificity, synthetic oligonucleotides are invaluable. By designing oligonucleotides with specific sequences, researchers can identify preferred cleavage sites and understand how the compound interacts with different DNA motifs. Techniques such as polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence detection are used to separate and visualize the cleaved oligonucleotide fragments, revealing the exact positions of strand breaks. This approach is crucial for deciphering the molecular recognition events between this compound and DNA.

Bleomycin and its derivatives, including this compound, are known to exert their cytotoxic effects partly through the generation of reactive oxygen species (ROS). nih.gov Therefore, detecting and quantifying ROS is a critical component of mechanistic studies. Various assays are employed for this purpose:

Fluorescent Probes: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or dihydroethidium (B1670597) (DHE), are widely used. These non-fluorescent probes are oxidized by intracellular ROS into fluorescent products, which can then be detected and quantified using flow cytometry or fluorescence microscopy.

Chemiluminescence Assays: Luminol-based chemiluminescence assays can detect various ROS, including superoxide (B77818) and hydroxyl radicals. The light emitted during the reaction is proportional to the amount of ROS generated.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, in conjunction with spin traps, provides a direct and highly specific method for detecting and identifying short-lived free radicals generated by this compound in biological systems. This technique offers detailed insights into the types of radicals involved in the DNA cleavage mechanism.

While this compound has potential therapeutic applications, cell viability and proliferation assays in mechanistic studies are focused on understanding the cellular response to DNA damage rather than evaluating therapeutic efficacy. nih.gov These assays help to correlate DNA damage with cellular outcomes.

Metabolic Activity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or AlamarBlue assays measure the metabolic activity of cells, which is an indicator of cell viability. These assays rely on the reduction of a tetrazolium salt or a resazurin-based dye by metabolically active cells, producing a colored or fluorescent product that can be quantified spectrophotometrically. A decrease in metabolic activity after exposure to this compound suggests cellular stress or damage.

Cell Counting and Colony Formation Assays: Direct cell counting (e.g., using a hemocytometer or automated cell counter) provides a straightforward measure of cell proliferation inhibition. Colony formation assays (clonogenic assays) assess the long-term reproductive viability of cells by measuring their ability to form colonies after treatment. A reduction in colony formation indicates impaired proliferation and survival due to the compound's mechanistic effects.

This compound's ability to induce DNA damage can lead to programmed cell death (apoptosis) or cellular senescence. Detecting specific markers is crucial for characterizing these cellular fates. nih.gov

Apoptosis Marker Detection:

Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, allowing detection via flow cytometry or fluorescence microscopy.

Caspase Activation Assays: Caspases are key executioners of apoptosis. Assays detecting activated caspases (e.g., Caspase-3/7 activity assays using fluorogenic substrates) indicate the progression of apoptosis.

DNA Fragmentation Assays: Apoptotic cells exhibit characteristic DNA fragmentation. Techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or DNA laddering on agarose gels can detect these fragments.

Cell Senescence Marker Detection:

Senescence-Associated β-galactosidase (SA-β-gal) Staining: This is a widely used histochemical marker for senescent cells. SA-β-gal activity is detectable at suboptimal pH (pH 6.0) and produces a blue precipitate in senescent cells.

Cell Cycle Regulator Expression (p21): The cyclin-dependent kinase inhibitor p21 (CDKN1A) is a key mediator of cell cycle arrest in senescence. Its upregulation can be detected by Western blotting or immunofluorescence. nih.gov

DNA Damage Response Marker (γH2AX): Phosphorylation of histone H2AX at serine 139 (γH2AX) is a rapid and widespread cellular response to DNA double-strand breaks. Its detection via immunofluorescence or Western blotting serves as a robust marker for DNA damage and can be indicative of senescence induction. nih.gov

Table 3: Key Markers for Apoptosis and Cell Senescence

| Cellular Process | Marker (Example) | Detection Method (Example) |

| Apoptosis | Annexin V | Flow cytometry, Fluorescence microscopy |

| Activated Caspases | Fluorogenic substrate assays | |

| DNA Fragmentation | TUNEL assay, DNA laddering | |

| Cell Senescence | SA-β-galactosidase | Histochemical staining |

| p21 (CDKN1A) | Western blotting, Immunofluorescence | |

| γH2AX | Immunofluorescence, Western blotting |

Immunochemical Techniques (e.g., Western Blot, Immunofluorescence for protein expression)

Immunochemical techniques, such as Western Blot and Immunofluorescence, are indispensable tools in elucidating the cellular and molecular responses to therapeutic agents like this compound. These methods enable the qualitative and quantitative analysis of protein expression, localization, and post-translational modifications within biological systems.

Western Blot Analysis is widely utilized to detect and quantify specific proteins in cell lysates or tissue homogenates. The principle involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies that bind to the target protein. This is followed by detection using a secondary antibody conjugated with an enzyme or fluorophore nih.gov. In the context of bleomycin research, Western Blot has been instrumental in assessing changes in the expression levels of proteins involved in various cellular pathways affected by the compound. For instance, studies on bleomycin-induced cellular responses have used Western Blot to analyze the expression of proteins related to epithelial-to-mesenchymal transition (EMT), such as E-cadherin (which typically decreases) and alpha-smooth muscle actin (α-SMA) or Collagen 1 (which typically increases) unl.edu. Similarly, the expression of bleomycin hydrolase (BLMH), an enzyme responsible for inactivating bleomycin, can be detected and quantified using Western Blot, providing insights into cellular resistance or sensitivity mechanisms rndsystems.combiorxiv.org. The application of Western Blot to this compound research would similarly allow for the investigation of how this copper-free variant influences the expression of key proteins involved in DNA damage response, apoptosis, or other cellular processes, thereby providing a comprehensive protein expression profile.

Immunofluorescence (IF) , on the other hand, provides spatial information about protein localization within cells or tissues. This technique involves fixing cells or tissue sections, permeabilizing them, and then incubating with primary antibodies specific to the target protein. A fluorescently tagged secondary antibody then binds to the primary antibody, allowing visualization under a fluorescence microscope nih.gov. Immunofluorescence is crucial for observing morphological changes and the subcellular distribution of proteins in response to drug treatment. For example, immunofluorescence has been used to visualize the expression and localization of proteins like SPC (surfactant protein C) and Collagen 1 in bleomycin-treated cells, revealing changes indicative of cellular differentiation or fibrotic processes unl.edu. It has also been employed to assess the expression of proteins like Phf14 in bleomycin-treated lung tissues, showing decreased signals in nuclei researchgate.net. For this compound, immunofluorescence could be used to study its impact on the localization of DNA repair proteins, cell cycle regulators, or other proteins that relocate upon DNA damage, offering visual evidence of its cellular effects.

The combined application of Western Blot and Immunofluorescence provides a robust approach to comprehensively analyze protein expression profiles and cellular responses to this compound, offering insights into its mechanism of action and potential therapeutic implications.

Structural Biology Techniques (e.g., X-ray Crystallography of this compound-DNA Complexes)

Structural biology techniques, particularly X-ray crystallography, are pivotal for understanding the precise molecular interactions between chemical compounds and their biological targets. X-ray crystallography allows for the determination of the three-dimensional (3D) atomic structure of molecules, providing atomic-level detail of binding interfaces bioninja.com.au.

In the context of bleomycin research, X-ray crystallography has been instrumental in elucidating how bleomycin interacts with DNA. Bleomycin, including its congeners, is known to bind to DNA and induce site-selective cleavage, particularly at 5'-GT/C sites researchgate.netoncohemakey.com. The crystal structures of bleomycin-DNA complexes have revealed that bleomycin binds within the minor groove of DNA, with certain regions of the molecule, such as the bithiazole tail and the metal-binding domain, playing critical roles in DNA recognition and cleavage researchgate.netoncohemakey.comchegg.com. These studies have shown that the binding involves electrostatic interactions and partial intercalation of specific bleomycin domains into the DNA helix oncohemakey.com.

While specific X-ray crystallographic data for "this compound-DNA complexes" are not widely detailed in public research databases, the application of this technique to this compound is of significant scientific interest. Given that this compound is a copper-free variant that retains the ability to induce DNA strand breaks ontosight.ai and that its DNA strand scission activity is notably affected by cytidine (B196190) methylation, similar to bleomycin A2 nih.gov, understanding its precise binding mode and structural determinants of DNA recognition is crucial. X-ray crystallography of this compound in complex with various DNA sequences would provide invaluable insights into:

Binding Specificity : Elucidating whether the copper-free modification in this compound alters its sequence preference or binding affinity compared to other bleomycins.

Mechanism of DNA Cleavage : Providing a detailed structural basis for how this compound mediates DNA strand breaks, potentially highlighting unique features related to its copper-free nature.

Conformational Changes : Revealing any induced conformational changes in the DNA helix upon this compound binding, which could influence its biological activity.

Such structural information would complement biochemical and cellular studies, offering a complete picture of this compound's interaction with its primary biological target, DNA.

Synthesis, Derivatization, and Conjugation Strategies for Research Applications

Isolation and Purification of Bleomycin (B88199) BAPP from Natural Sources

Bleomycin BAPP itself is not directly isolated from natural sources but is rather a synthetic analog or a "copper-free variant" of the naturally occurring bleomycin. ontosight.ainih.gov The parent compound, bleomycin, is a mixture of glycopeptide antibiotics produced by the bacterium Streptomyces verticillus. ontosight.aioncohemakey.comdrugs.comresearchgate.net The isolation of bleomycin typically involves fermentation of Streptomyces verticillus cultures, followed by purification processes such as high-performance liquid chromatography (HPLC) to separate the various glycopeptide components, with bleomycin A2 being the predominant active component. oncohemakey.com this compound is then derived or synthesized from these isolated bleomycin components through chemical modification, specifically involving the replacement of the terminal amine. ontosight.ainih.gov

Synthetic Approaches to this compound Analogs for Structure-Activity Relationship (SAR) Studies

Synthetic chemistry plays a crucial role in developing this compound analogs to elucidate their Structure-Activity Relationships (SAR). These studies are vital for understanding how structural modifications influence the compound's biological activity, including its DNA cleavage capabilities and cellular effects. The bleomycin family, including this compound, offers an extensive platform for SAR investigations through engineered production and combinatorial biosynthesis strategies, enabling the creation of analogs with distinct structural characteristics and varying DNA cleavage activities. researchgate.net

An early comparative study investigated the pulmonary toxicity and antitumor activity of this compound against bleomycin and pepleomycin. This research, while noting that this compound was significantly more pulmonary toxic than bleomycin, found no greater activity against B16 melanoma compared to either bleomycin or pepleomycin. nih.gov All three compounds demonstrated similar behavior in in vivo models and in vitro test systems, including microsome-catalyzed DNA deoxyribose cleavage and DNA binding. nih.gov

Table 1: Comparative Study of Bleomycin Analogs

| Compound | Pulmonary Toxicity (vs. Bleomycin) | Activity vs. B16 Melanoma (vs. Bleomycin/Pepleomycin) | In vitro DNA Cleavage/Binding |

| This compound | Significantly More Toxic nih.gov | No Greater Activity nih.gov | Similar nih.gov |

| Bleomycin | Baseline nih.gov | Baseline nih.gov | Similar nih.gov |

| Pepleomycin | Equitoxic nih.gov | No Greater Activity nih.gov | Similar nih.gov |

Development of Fluorescent or Tagged this compound Probes for Imaging and Tracking

The development of fluorescent or tagged probes of bleomycin and its analogs, including this compound, is crucial for real-time imaging and tracking in biological systems, offering insights into their cellular uptake, distribution, and mechanism of action. While specific fluorescent probes for "this compound" are not extensively detailed in the provided search results, the broader field of bleomycin probes provides a strong precedent.

Research has focused on developing various fluorescent probes for general bleomycin. For instance, ratiometric fluorescent probes have been designed for the rapid and sensitive detection of bleomycin, often utilizing DNA sequences and fluorophore groups. rsc.orgresearchgate.net One such strategy involves Cu²⁺-triggered fluorogenic reactions coupled with nanoparticle-mediated autocatalytic reactions, allowing for selective and sensitive detection of bleomycin with a low detection limit. researchgate.net Additionally, near-infrared (NIR) activatable fluorescent probes have been developed to detect biological processes associated with bleomycin-induced conditions, such as fibrosis, by targeting specific enzymes like matrix metalloproteinases (MMPs). nih.gov These probes enable in vivo imaging and monitoring of disease progression and treatment response in animal models. nih.govrsc.orgmdpi.com The integration of fluorescent dyes into nanoparticle delivery systems for bleomycin also highlights the potential for imaging and tracking the drug's delivery. nih.gov

Conjugation of this compound for Targeted Research Delivery Systems

Conjugation strategies are employed to enhance the targeted delivery of bleomycin and its analogs, including this compound, to specific cells or tissues in research models, aiming to improve efficacy and reduce off-target effects. These systems leverage various carriers to achieve site-specific accumulation.

Polymer-based conjugates offer a versatile platform for improving the pharmacokinetic profile and targeted delivery of therapeutic agents. For bleomycin, conjugation to polymers like dextran (B179266) has been explored. A notable example involves the covalent linkage of bleomycin to murine monoclonal anti-HLA IgG1 antibody (H-1) using dextran T-40. nih.gov This conjugate demonstrated stronger cytotoxicity against HLA-bearing cells in cultivation compared to bleomycin alone, while being less toxic to cells lacking HLA, indicating antigen-targeting cytotoxicity. nih.gov This approach exemplifies how polymers can serve as linkers to create sophisticated delivery systems for bleomycin and its analogs, enabling cell-specific targeting in research settings.

Table 2: Characteristics of a Bleomycin-Dextran Conjugate

| Conjugate Component | Description | Research Finding |

| Bleomycin (BLM) | Potent anticancer glycopeptide antibiotic nih.gov | |

| Dextran T-40 | Polymer used as a linker nih.gov | Facilitates covalent linkage of BLM to antibodies nih.gov |

| Anti-HLA IgG1 Ab | Murine monoclonal antibody nih.gov | Confers antigen-targeting cytotoxicity nih.gov |

| Conjugate | Composed of 57.5 moles BLM per mole antibody (spectrophotometrically determined) nih.gov | Showed stronger cytotoxicity against HLA-bearing cells than BLM alone; less toxic to cells lacking HLA nih.gov |

| Active BLM in Conjugate | 18.4% of substituted BLM (10.6 moles BLM per mole antibody) exhibited antimicrobial activity nih.gov | Indicates retention of biological activity post-conjugation nih.gov |

Nanoparticle-based systems provide a promising avenue for the targeted delivery of bleomycin and its analogs, allowing for controlled release and accumulation at desired sites. Magnetite nanoparticles, due to their superparamagnetic properties, can be guided to specific locations using external magnetic fields. Bleomycin-loaded magnetite nanoparticles (BLM-MNPs) functionalized with polyacrylic acid (PAA) have been developed as a novel drug delivery system. nih.govresearchgate.net These spherical Fe3O4 nanoparticles, approximately 30 nm in diameter, exhibit a high saturation magnetization of 87 emu/g and good dispersibility in aqueous solutions due to the non-coordinated carboxylate groups of PAA. researchgate.net

Research findings indicate a high loading efficiency of bleomycin onto these nanoparticles, reaching 50% or higher. nih.govresearchgate.net The release profile of bleomycin from BLM-MNPs coated with PAA at pH 7.5 showed that approximately 98% of the drug was released within 24 hours, with an initial burst release of about 22.4% in the first hour, followed by a slower, sustained release. nih.govresearchgate.net This controlled release behavior makes BLM-MNPs potential candidates for specific delivery and controllable release of bleomycin in the treatment of solid tumors. nih.govresearchgate.net

Antibody-Drug Conjugates (ADCs) represent a sophisticated strategy for cell-specific targeting, combining the specificity of monoclonal antibodies with the cytotoxic potency of a drug payload. While the general concept of ADCs is widely applied in cancer therapy, research has also explored the conjugation of bleomycin as a payload for targeted delivery in research models. researchgate.netuspharmacist.commskcc.org

ADCs typically consist of three main components: an antibody that binds to specific proteins or receptors on the surface of target cells, a potent cytotoxic drug (the payload), and a linker that connects the drug to the antibody, designed to be stable in circulation but cleavable within the target cell. uspharmacist.commskcc.org Bleomycin, as an anti-cancer glycopeptide antibiotic, has been investigated for its potential in ADC formulations. researchgate.net For instance, the previously mentioned monoclonal antibody-bleomycin conjugate utilizing dextran T-40 can be considered an example of an ADC, where the dextran acts as a linker facilitating the attachment of multiple bleomycin molecules to the antibody, thereby enhancing cell-specific cytotoxicity. nih.gov This approach allows for the selective delivery of bleomycin to cells expressing the target antigen, minimizing systemic exposure and potential off-target effects in research models. nih.gov

Applications of Bleomycin Bapp As a Research Tool and Model System

Investigation of DNA Repair Pathways Using Bleomycin (B88199) BAPP as a DNA Damaging Agent

Bleomycin BAPP is extensively used as a chemical agent to induce both single- and double-strand breaks in DNA. researchgate.netresearchgate.net Its mechanism involves the chelation of metal ions, like iron, forming a complex that reacts with oxygen to generate superoxide (B77818) and hydroxide (B78521) free radicals. researchgate.netdrugbank.com These highly reactive species then attack the phosphodiester backbone of DNA, causing cleavage. researchgate.netdrugbank.com This predictable pattern of DNA damage makes this compound an invaluable tool for studying the cellular responses to genotoxic stress.

Researchers employ this compound to trigger and subsequently analyze the intricate pathways of DNA repair, such as base excision repair, non-homologous end joining (NHEJ), and homologous recombination (HR). dtic.milnih.gov By inducing damage with this compound, scientists can observe the recruitment of repair proteins to the lesion sites and dissect the signaling cascades involved, such as the p53 and ATM pathways. plos.orgnih.gov Studies have shown that bleomycin-induced damage can lead to the formation of nuclear foci of repair proteins like γ-H2AX and 53BP1, which are key markers for DNA double-strand breaks. nasa.gov This allows for detailed investigation into the machinery that maintains genomic stability and how defects in these pathways can contribute to disease. Recent research has also highlighted that bleomycin can suppress HR repair by downregulating the expression of key proteins like Rad51. nih.gov

Modeling and Studying Fibrotic Responses in Lung and Other Tissues (e.g., Bleomycin-Induced Fibrosis Model)

The administration of bleomycin to laboratory animals is one of the most widely used and well-characterized models for inducing tissue fibrosis, particularly pulmonary fibrosis. nih.govdovepress.com This model is instrumental in studying idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease in humans. dovepress.complos.org The bleomycin-induced model mimics key aspects of human IPF, including an initial inflammatory phase followed by a fibrotic phase characterized by excessive extracellular matrix deposition, which disrupts normal tissue architecture and function. plos.orgmdpi.comopenveterinaryjournal.com The process involves epithelial cell injury, the activation and differentiation of fibroblasts into collagen-producing myofibroblasts, and significant tissue remodeling. mdpi.comscispace.com

Understanding Inflammatory and Immune Mechanisms in Fibrosis Development

The fibrotic response triggered by this compound is deeply intertwined with inflammatory and immune processes. nih.gov The initial tissue injury leads to the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), which recruit immune cells like neutrophils, macrophages, and lymphocytes to the site of damage. nih.govmdpi.comopenveterinaryjournal.com These immune cells further amplify the inflammatory cascade and release profibrotic mediators, most notably Transforming Growth Factor-beta (TGF-β), which is a central player in stimulating fibroblast activation and collagen synthesis. nih.govphysiology.orgrupress.org Researchers use this model to explore the specific roles of different immune cell subsets and signaling pathways, such as the IL-23/IL-17 axis, in driving the progression from acute inflammation to chronic fibrosis. rupress.org

Role of Oxidative Stress in this compound-Induced Fibrosis

Oxidative stress is a fundamental mechanism underlying this compound-induced toxicity and fibrosis. nih.govspandidos-publications.com The generation of reactive oxygen species (ROS) by the bleomycin-metal complex is the primary cause of the initial DNA and cellular damage. nih.govtandfonline.com This initial burst of ROS triggers a self-perpetuating cycle of oxidative stress, inflammation, and further tissue injury. nih.gov The resulting imbalance between oxidants and the cell's antioxidant defense systems, such as superoxide dismutase, exacerbates the inflammatory response and promotes fibrotic signaling pathways. nih.govspandidos-publications.com This sustained oxidative environment is a key driver of the differentiation of fibroblasts into myofibroblasts and the subsequent excessive deposition of collagen. mdpi.com

Evaluation of Modulators of Fibrotic Pathways (e.g., antioxidants, anti-inflammatory compounds)

The bleomycin-induced fibrosis model serves as a crucial preclinical platform for testing the efficacy of potential anti-fibrotic therapies. nih.govnih.goversnet.org A multitude of compounds are evaluated for their ability to interfere with the key pathological processes of inflammation, oxidative stress, and fibroblast activation. mdpi.comrupress.org This includes antioxidants designed to counteract ROS-mediated damage and anti-inflammatory agents that target pro-inflammatory cytokines and immune cell infiltration. mdpi.comtandfonline.com The model is also used to test drugs that directly target fibrotic mechanisms, such as inhibitors of the TGF-β signaling pathway. scispace.com The table below presents examples of compounds that have been evaluated in this model.

| Therapeutic Agent Class | Compound Example | Primary Mechanism of Action in Bleomycin Model | Research Finding |

| Antioxidant / Nrf2 Activator | Sulforaphane | Activates the Nrf2 pathway, increasing endogenous antioxidant enzymes. spandidos-publications.com | Attenuated inflammatory cell infiltration, collagen accumulation, and oxidative stress in the lungs. spandidos-publications.com |

| Antioxidant / Anti-inflammatory | Piceatannol | Activates autophagy and inhibits the TGF-β1/Smad3/ERK/P38 signaling pathway. frontiersin.org | Significantly alleviated bleomycin-induced collagen deposition and myofibroblast accumulation. frontiersin.org |

| Tyrosine Kinase Inhibitor | Nintedanib | Inhibits multiple tyrosine kinases involved in fibrotic signaling. avancesenfibrosispulmonar.com | Ameliorated fibrosis, inflammation, and oxidative stress by modulating the PI3K/Akt/mTOR pathway. avancesenfibrosispulmonar.com |

| Tyrosine Kinase Inhibitor | Avitinib | Suppresses the TGF-β1/Smad signaling pathway. scispace.com | Improved pulmonary function and reduced collagen deposition in the fibrotic lung tissue. scispace.com |

| PPARγ Agonist | Peroxisome proliferator-activated receptor-γ (PPARγ) agonists | Inhibit TGF-β1–driven myofibroblast differentiation. rupress.org | Reduced the development of bleomycin-induced pulmonary fibrosis. rupress.org |

Studies on Angiogenesis Inhibition Mechanisms in Research Models

This compound is also utilized in research models to investigate mechanisms of angiogenesis, the formation of new blood vessels. While some contexts of bleomycin-induced injury show a pro-angiogenic response, particularly in the early inflammatory phase, other evidence points to its ability to inhibit angiogenesis. researchgate.netspringermedizin.de This dual role makes it a complex but useful tool. For instance, studies have shown that in areas of established fibrosis, there can be vascular regression, and some angiogenesis inhibitors show increased expression. springermedizin.denih.gov Research has explored how this compound affects endothelial cells and the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF). researchgate.net These studies help to dissect the complex relationship between tissue injury, inflammation, fibrosis, and the regulation of blood vessel formation, providing insights for therapies targeting pathological angiogenesis. springermedizin.deresearchgate.net

Exploration of Cellular Senescence in Disease Models

This compound is a potent inducer of cellular senescence, a state of irreversible cell cycle arrest implicated in aging and various chronic diseases. nih.govresearchgate.netnih.gov When cells experience significant DNA damage from agents like bleomycin, they can enter senescence, characterized by markers such as increased senescence-associated β-galactosidase activity and the expression of cell cycle inhibitors like p21 and p16. nih.govmdpi.commdpi.com Senescent cells develop a senescence-associated secretory phenotype (SASP), releasing a mixture of pro-inflammatory cytokines, chemokines, and growth factors. nih.govmdpi.com

In the context of the bleomycin-induced fibrosis model, the accumulation of senescent cells, particularly fibroblasts and epithelial cells, is thought to contribute to the chronic, low-grade inflammation and pro-fibrotic environment that drives disease progression. nih.govnih.gov This model is therefore critical for studying the role of senescence in fibrosis and for testing "senolytic" therapies—drugs that selectively clear senescent cells—as a potential strategy to mitigate fibrotic disease. nih.gov

Computational and Theoretical Approaches in Bleomycin Bapp Research

Molecular Docking Simulations of Bleomycin (B88199) BAPP-DNA/Protein Interactions

Molecular docking simulations are widely employed to predict the preferred orientation and binding affinity of a ligand, such as Bleomycin BAPP, to a target macromolecule, including DNA and various proteins. These simulations provide atomic-level insights into the initial recognition and binding events.

Studies involving Bleomycin (BLM), a closely related compound to this compound, have utilized molecular docking to elucidate its mechanism of action. For instance, BLM has been docked into antibiotic-binding proteins (e.g., PDB IDs: 1ewj and 2zw7) to understand its inhibitory role against TN5 transposon researchgate.net. Furthermore, its binding affinities to bacterial enzymes like thymidylate kinase (TMK) (PDB ID: 4qgg) and Escherichia coli DNA gyrase B (PDB ID: 6f86) have been evaluated to explore its antibacterial potential researchgate.net. The docking outcomes for Bleomycin in the active site of proteins like the antibiotic binding protein BLMT (1ewj) have revealed key interacting residues, highlighting the specific molecular contacts crucial for binding researchgate.netresearchgate.net.

Molecular docking is instrumental in identifying potential binding sites and estimating the strength of interactions, which is vital for understanding how this compound might engage with its biological targets.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Changes and Binding Dynamics

Molecular Dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of molecular systems. These simulations allow researchers to observe conformational changes, assess binding stability, and understand the dynamic nature of this compound-target interactions over time.

MD simulations have been applied to study the stability of Bleomycin (BLM) complexes with various proteins, including the antibiotic binding protein (1ewj), thymidylate kinase (4qgg), and E. coli DNA gyrase B (6f86) researchgate.net. Simulations typically run for hundreds of nanoseconds (e.g., 500 ns for 1ewj and 6f86, 200 ns for 4qgg) to capture relevant dynamic processes researchgate.net. The stability of these docked complexes is often confirmed through MD simulations researchgate.net.

Binding energies are frequently computed using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) from MD trajectories, providing a more refined estimation of interaction strength researchgate.net. Furthermore, analyses like Dynamics Cross Correlation Matrices (DCCM) and Principal Component Analysis (PCA) are performed on MD data to uncover the collective motions and key conformational changes that contribute to the mechanism of action of Bleomycin researchgate.net.

MD simulations have also been crucial in understanding the interaction of Bleomycin with DNA in the presence of metal co-factors like cobalt (Co) and iron (Fe) scirp.org. These studies have shown that Bleomycin binds more strongly to DNA when complexed with iron, facilitating a more favorable structural orientation for the initiation of DNA cleavage scirp.org. The close proximity observed between the iron-bound peroxide and the deoxyribose H4' in MD simulations supports the proposed direct abstraction mechanism for DNA damage scirp.org.

Quantum Mechanical Calculations for Reaction Mechanism Elucidation (e.g., radical formation)

Quantum Mechanical (QM) calculations provide a detailed understanding of the electronic structure and reaction mechanisms at an atomic and subatomic level, particularly for processes involving bond breaking and formation, such as radical generation.

In the context of Bleomycin, QM calculations have been employed to investigate the interaction of its hydroperoxo adducts (formed with metals like iron and cobalt) with DNA researchgate.net. Density Functional Theory (DFT) calculations have predicted specific sterical arrangements that could lead to the insertion of the peroxide hydroxyl (OH) group into the sugar moiety of DNA, particularly in the Fe(III)-hydroperoxo-bleomycin-DNA complex researchgate.net. While some QM predictions regarding product formation might differ from experimental observations, combined QM and MD approaches can reconcile these discrepancies by revealing dynamic processes, such as the occasional movement of the peroxide away from the C-H bond, allowing for Fe(III)O-OH bond cleavage without immediate trapping of the hydroxyl radical onto deoxyribose researchgate.net.

The mechanism of DNA damage by Bleomycin involves the formation of reactive oxygen species, primarily hydroxyl radicals, through the enzymatic reduction of the Bleomycin-Fe(III) complex nih.gov. QM calculations are essential for precisely characterizing the electronic states and energetics involved in these radical formation pathways, offering insights into the precise chemical steps that lead to DNA cleavage.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR models can predict the activity of new, untested compounds and guide the rational design of derivatives with improved properties.

QSAR models aim to correlate molecular descriptors (numerical representations of chemical structure) with a specific biological property, such as binding affinity or inhibitory activity nih.gov. In studies related to Bleomycin's mechanism of action, Principal Component Analysis (PCA) has been utilized to identify patterns among ligands for QSAR development researchgate.net. Multiple Linear Regression (MLR) is a common method for building QSAR models, where the model can predict favorable binding energies researchgate.net. For instance, an MLR-based QSAR model applied to Bleomycin-related studies yielded an R² value of 0.842 for the training set and 0.753 for the test set, demonstrating its predictive capability for binding energy researchgate.net.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also applied. These methods consider the three-dimensional steric and electrostatic properties of molecules, along with other descriptors like hydrophobicity and hydrogen bond donor/acceptor characteristics, to build predictive models for biological activity researchgate.netresearchgate.net. By developing QSAR models for this compound analogs, researchers can identify structural features that enhance or diminish desired activities, facilitating the targeted synthesis of more potent or selective derivatives.

Future Directions and Emerging Research Avenues for Bleomycin Bapp

Development of Novel Bleomycin (B88199) BAPP-Based Research Probes with Enhanced Specificity

The development of novel research probes based on Bleomycin BAPP is a promising avenue for advancing molecular biology and diagnostic capabilities. While general bleomycin compounds have been recognized as valuable tools for molecular biology, the specific structural characteristics of this compound could be harnessed to design probes with enhanced specificity for particular cellular targets or biological processes. nih.gov

Current research in the broader field of molecular imaging focuses on creating probes that can visualize disease pathogenesis and monitor dysregulated molecular pathways. researchgate.net For instance, stimuli-responsive polymeric nanoprobes are being developed to react to specific tumor microenvironments, thereby improving the specificity and sensitivity of bioimaging for tumor metastasis. researchgate.net Similarly, hairpin DNA probes (HDPs) demonstrate excellent sensing specificity for a range of biomolecules, including nucleic acids, proteins, small molecules, and metal ions. researchgate.net Electrochemical and liquid crystal-based sensing platforms have also shown high sensitivity in detecting bleomycin and its hydrolase, indicating the feasibility of developing highly sensitive BAPP-specific detection tools. researchgate.net

Future research could focus on chemically modifying this compound to incorporate fluorescent tags, affinity ligands, or other functional groups. These modifications could allow for the precise tracking of BAPP within cells, the identification of its binding partners, or its use in high-throughput screening assays. Such probes would be invaluable for studying DNA damage repair pathways, cellular uptake mechanisms, and the kinetics of BAPP-target interactions with unprecedented detail.

Elucidation of Untapped Molecular Targets and Off-Target Interactions at the Cellular Level

While the primary mechanism of bleomycin involves binding to and causing single and double-strand breaks in DNA, and to a lesser extent inhibiting RNA and protein synthesis, the full spectrum of this compound's molecular targets and off-target interactions at the cellular level remains to be thoroughly elucidated. mims.compatsnap.commdpi.com Understanding these interactions is critical for a comprehensive appreciation of its biological effects.

Recent studies on bleomycin A5, a related congener, have revealed its preference for cleaving RNAs with stretches of AU base pairs, including the microRNA-10b hairpin precursor, suggesting that noncoding RNAs can also be significant targets. nih.gov This highlights the potential for this compound to interact with various RNA species, which could contribute to its cellular effects beyond direct DNA damage.

Identifying off-target interactions is paramount in drug development to mitigate potential toxicity and understand the complete cellular response. criver.com Computational approaches, such as Off-Target Safety Assessment (OTSA), are being developed to predict safety-relevant interactions across a broad range of human proteins. frontiersin.org Applying such methodologies, combined with experimental techniques like pull-down assays, mass spectrometry, and CRISPR-based screens, would enable a systematic identification of novel protein or RNA binding partners for this compound. This research would provide crucial insights into its pleiotropic effects and potential mechanisms of action that are currently uncharacterized.

Integration of Omics Technologies (e.g., transcriptomics, proteomics) to Understand Systemic Responses

The integration of high-throughput omics technologies offers a powerful approach to comprehensively understand the systemic cellular responses to this compound. Genomics, transcriptomics, proteomics, and metabolomics provide a holistic view of how biological systems respond to chemical compounds by revealing changes in DNA, RNA, protein, and metabolite profiles, respectively. frontiersin.orgresearchgate.net

Studies utilizing transcriptomics and proteomics have already been instrumental in understanding the systemic response to bleomycin-induced fibrosis in mouse models. These investigations have revealed coordinated gene expression changes in both skin and lung tissue, shedding light on the pathways involved in fibrosis development and resolution. nih.govnih.gov Furthermore, machine learning algorithms have demonstrated the ability to predict lung function based on transcriptomic data, underscoring the predictive power of these technologies. nih.gov

Applying a multi-omics approach to study this compound would involve analyzing global changes in gene expression (transcriptomics), protein abundance and modification (proteomics), and metabolic pathways (metabolomics) in cells or organisms exposed to the compound. This would allow researchers to identify comprehensive molecular signatures associated with BAPP exposure, pinpoint key affected pathways, and discover novel biomarkers of response or resistance. Such an integrated analysis would provide a deeper, more nuanced understanding of how this compound elicits its effects across different cellular compartments and physiological systems.

Advanced Bio-computational Modeling for Predictive Research

Advanced bio-computational modeling is set to play a pivotal role in accelerating research on this compound by enabling predictive analyses and guiding experimental design. Computational modeling in biology, including multi-scale modeling, increasingly integrates artificial intelligence (AI) and machine learning (ML) approaches to simulate complex biological processes. unimib.it These models can predict experimental outcomes, generate testable hypotheses, and aid in drug discovery by predicting drug-target interactions and understanding mechanisms of action. unimib.it

The application of computational methods extends to integrating diverse omics data to identify reliable biomarkers. unitn.it For example, machine learning has been successfully applied to the bleomycin mouse model to detail inflammatory cell kinetics and compartmentalization, demonstrating the utility of these tools in complex biological systems. researchgate.netbiorxiv.orgnih.gov

For this compound, bio-computational modeling can be employed to:

Predict Binding Affinities: Simulate the binding of BAPP to various DNA sequences, RNA structures, or protein targets to predict its preferred interaction sites and binding strengths.

Identify Novel Targets: Use ligand-based or structure-based computational screening to predict potential novel molecular targets, including those involved in off-target interactions.

Design Modified Probes: Guide the rational design of BAPP derivatives with enhanced specificity or altered properties for research probe development.

Simulate Cellular Responses: Develop systems pharmacology models to simulate the cellular and systemic responses to BAPP, integrating data from omics studies to create predictive models of its biological impact.

These computational insights would significantly reduce the need for extensive wet-lab experimentation, making the research process more efficient and targeted.

Exploration of Unique Resistance Mechanisms at the Molecular Level (e.g., Bleomycin Hydrolase activity specific to BAPP)

Understanding resistance mechanisms is crucial for any biologically active compound, and this compound is no exception. Resistance to bleomycin can arise from various intracellular factors, including increased drug inactivation, decreased drug accumulation, and enhanced DNA repair capacity. oncohemakey.com

A key enzyme involved in bleomycin inactivation is bleomycin hydrolase (BLMH), a cysteine proteinase that deamidates bleomycin, thereby inhibiting its iron binding and cytotoxic activity. patsnap.commdpi.comoncohemakey.comnih.gov The relatively low concentration of BLMH in tissues like the lung and skin is thought to contribute to their unique sensitivity to bleomycin-induced toxicity. nih.gov Increased BLMH activity has been observed in bleomycin-resistant cell lines and in certain human cancers with acquired resistance. oncohemakey.com BLMH is considered the only known eukaryotic enzyme that inactivates bleomycin and is a primary candidate gene for protection against bleomycin-induced pulmonary fibrosis and for bleomycin resistance in tumors. wikigenes.org

Future research on this compound should specifically investigate whether its unique chemical structure influences its susceptibility to inactivation by bleomycin hydrolase. This could involve:

Comparative Enzymatic Studies: Assessing the kinetic properties and substrate specificity of BLMH against this compound compared to other bleomycin congeners.

Cellular Resistance Models: Developing in vitro and in vivo models of resistance to this compound to identify unique molecular adaptations, such as altered expression or activity of BLMH, changes in drug efflux pumps, or specific DNA repair pathways that are preferentially activated in response to BAPP-induced damage.

Structural Biology: Employing crystallography or cryo-electron microscopy to resolve the structure of this compound in complex with BLMH, which could reveal specific interaction points that dictate its susceptibility or resistance to enzymatic degradation.

Such investigations would not only deepen the understanding of this compound's molecular pharmacology but could also inform strategies to overcome resistance in research settings.

Q & A

Basic Research Questions

Q. What distinguishes Bleomycin BAPP from other Bleomycin variants in terms of chemical structure and mechanism of action?

- Methodological Answer : Comparative structural analysis using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) can elucidate differences between this compound and other subtypes (e.g., Bleomycin A2/B2). Mechanistic studies should employ DNA strand break assays (e.g., agarose gel electrophoresis) to evaluate its interaction with Fe²⁺-dependent oxidative damage pathways . For reproducibility, ensure batch-to-batch consistency via HPLC purity checks (>95%) and document salt content variations that may affect solubility in cell-based assays .

Q. What are the standard protocols for assessing the stability of this compound under experimental storage conditions?

- Methodological Answer : Accelerated stability testing under varying pH, temperature, and humidity conditions (e.g., 25°C/60% RH vs. 40°C/75% RH) can identify degradation thresholds. Use reversed-phase HPLC coupled with UV detection to monitor degradation products over time. Reference the ICH Q1A guidelines for pharmaceutical stability testing frameworks. Note that impurities like bisphenol A (a theoretical degradation product) require targeted LC-MS/MS analysis due to potential endocrine-disrupting effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cancer cell lines?

- Methodological Answer : Apply the PICO framework to standardize experimental variables:

- Population : Define cell line origins (e.g., epithelial vs. mesenchymal) and genetic backgrounds.

- Intervention : Use calibrated dosing (e.g., IC₅₀ normalized to cell viability assays like MTT).

- Comparison : Include positive controls (e.g., Bleomycin A2) and account for batch-specific impurities via peptide content analysis.

- Outcome : Quantify DNA damage via γ-H2AX immunofluorescence. Meta-analysis of existing literature should stratify results by cell type and experimental conditions to identify confounding factors like hypoxia or efflux pump activity .

Q. What advanced techniques are recommended for isolating and characterizing degradation products of this compound in physiological environments?

- Methodological Answer : Simulate physiological conditions (37°C, serum-containing media) and use high-resolution LC-Orbitrap MS to identify degradation byproducts. Structural elucidation via tandem MS/MS and comparison with synthetic standards (e.g., bisphenol A) is critical. For in vivo relevance, employ radiolabeled this compound in murine models to track metabolite distribution and retention times in tissues .

Q. How can researchers optimize experimental designs to address conflicting data on this compound’s tumor specificity versus off-target toxicity?

- Methodological Answer : Implement a factorial design to test variables such as dosing schedules, delivery systems (e.g., liposomal encapsulation), and combinatorial therapies. Use transcriptomic profiling (RNA-seq) to compare gene expression patterns in tumor vs. normal tissues post-treatment. For rigor, include ≥3 biological replicates and validate findings with orthogonal assays (e.g., comet assay for DNA damage vs. caspase-3 activation for apoptosis) .

Methodological Frameworks for Rigorous Inquiry

- PICO/FINER Criteria : Use PICO to structure hypothesis-driven questions and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research scope. For example, a FINER-compliant study on this compound’s efficacy in drug-resistant tumors should justify novelty (e.g., targeting hypoxia-inducible factors) and feasibility (e.g., access to 3D tumor spheroid models) .

- Data Contradiction Analysis : When reconciling conflicting results, employ sensitivity analysis to weigh variables like batch purity (via MS certification) or assay detection limits. Cross-validate findings using independent methodologies (e.g., comparing clonogenic survival assays with flow cytometry-based apoptosis metrics) .

Key Considerations for Experimental Reproducibility

- Batch Consistency : Request peptide content analysis (via amino acid analysis) and TFA removal certification (<1%) for cell-based assays to minimize variability .

- Degradation Monitoring : Include stability checkpoints at critical experimental stages (e.g., pre- and post-administration in animal models) to ensure compound integrity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.